molecular formula C12H24N2O4 B13111984 3-Methyl-3-oxetanaminehemioxalate

3-Methyl-3-oxetanaminehemioxalate

Cat. No.: B13111984
M. Wt: 260.33 g/mol
InChI Key: PAHSGUGFFQAYCK-UHFFFAOYSA-N
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Description

3-Methyl-3-oxetanaminehemioxalate is a chemical compound with the molecular formula C6H11NO5 It is a derivative of oxetane, a four-membered cyclic ether, and contains both amine and oxalate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-oxetanaminehemioxalate typically involves the reaction of 3-methyl-3-oxetanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt. The general reaction scheme is as follows:

    Starting Materials: 3-Methyl-3-oxetanamine and oxalic acid.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 25-30°C.

    Procedure: The 3-methyl-3-oxetanamine is dissolved in water, and oxalic acid is added slowly with constant stirring. The mixture is then allowed to react for several hours until the formation of the hemioxalate salt is complete.

    Isolation: The product is isolated by filtration and purified by recrystallization from water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-oxetanaminehemioxalate undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The oxalate group can be reduced to form glycolate derivatives.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

    Oxidation Products: Oxides of the amine group.

    Reduction Products: Glycolate derivatives.

    Substitution Products: Various substituted oxetane derivatives.

Scientific Research Applications

3-Methyl-3-oxetanaminehemioxalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-oxetanaminehemioxalate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-oxetanemethanol: Similar structure but contains a hydroxyl group instead of an amine group.

    3-Methyl-3-oxetanecarboxylic acid: Contains a carboxylic acid group instead of an amine group.

Properties

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

1-methylcyclobutan-1-amine;oxalic acid

InChI

InChI=1S/2C5H11N.C2H2O4/c2*1-5(6)3-2-4-5;3-1(4)2(5)6/h2*2-4,6H2,1H3;(H,3,4)(H,5,6)

InChI Key

PAHSGUGFFQAYCK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)N.CC1(CCC1)N.C(=O)(C(=O)O)O

Origin of Product

United States

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